Benzene, 1-[(6-bromohexyl)oxy]-4-nitro- Benzene, 1-[(6-bromohexyl)oxy]-4-nitro-
Brand Name: Vulcanchem
CAS No.: 88138-52-7
VCID: VC2244252
InChI: InChI=1S/C12H16BrNO3/c13-9-3-1-2-4-10-17-12-7-5-11(6-8-12)14(15)16/h5-8H,1-4,9-10H2
SMILES: C1=CC(=CC=C1[N+](=O)[O-])OCCCCCCBr
Molecular Formula: C12H16BrNO3
Molecular Weight: 302.16 g/mol

Benzene, 1-[(6-bromohexyl)oxy]-4-nitro-

CAS No.: 88138-52-7

Cat. No.: VC2244252

Molecular Formula: C12H16BrNO3

Molecular Weight: 302.16 g/mol

* For research use only. Not for human or veterinary use.

Benzene, 1-[(6-bromohexyl)oxy]-4-nitro- - 88138-52-7

Specification

CAS No. 88138-52-7
Molecular Formula C12H16BrNO3
Molecular Weight 302.16 g/mol
IUPAC Name 1-(6-bromohexoxy)-4-nitrobenzene
Standard InChI InChI=1S/C12H16BrNO3/c13-9-3-1-2-4-10-17-12-7-5-11(6-8-12)14(15)16/h5-8H,1-4,9-10H2
Standard InChI Key HWAIAEBLYDVAIW-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1[N+](=O)[O-])OCCCCCCBr
Canonical SMILES C1=CC(=CC=C1[N+](=O)[O-])OCCCCCCBr

Introduction

Chemical Identity and Fundamental Properties

Benzene, 1-[(6-bromohexyl)oxy]-4-nitro-, also known by its IUPAC name 1-(6-bromohexoxy)-4-nitrobenzene, is an organic compound with significant research interest . It belongs to the broader class of substituted nitrobenzenes, featuring both nitro and bromohexyloxy functional groups attached to a benzene ring. The compound is identified by its unique CAS registry number 88138-52-7, which serves as its definitive identifier in chemical databases worldwide .

The molecular formula of this compound is C12H16BrNO3, corresponding to a molecular weight of 302.16 g/mol . The structure comprises a benzene core with a nitro group (-NO2) at one position and a 6-bromohexyloxy chain (-OCH2CH2CH2CH2CH2CH2Br) at another position, typically arranged in a para relationship on the aromatic ring. This structural arrangement contributes to the compound's distinctive physical and chemical behavior in various reaction environments.

Structural Identifiers and Nomenclature

The compound can be identified through several standardized chemical notation systems that provide unambiguous structural information:

Identifier TypeValue
IUPAC Name1-(6-bromohexoxy)-4-nitrobenzene
CAS Number88138-52-7
Molecular FormulaC12H16BrNO3
Molecular Weight302.16 g/mol
Standard InChIInChI=1S/C12H16BrNO3/c13-9-3-1-2-4-10-17-12-7-5-11(6-8-12)14(15)16/h5-8H,1-4,9-10H2
Standard InChIKeyHWAIAEBLYDVAIW-UHFFFAOYSA-N
SMILES NotationC1=CC(=CC=C1N+[O-])OCCCCCCBr

These standardized identifiers facilitate precise chemical communication and database searching across the scientific literature.

Synthesis and Preparation Methods

The synthesis of Benzene, 1-[(6-bromohexyl)oxy]-4-nitro- typically follows established procedures in organic chemistry, with several viable synthetic routes documented in the literature.

Common Synthetic Pathway

The most prevalent synthetic approach involves the alkylation of 4-nitrophenol with 6-bromohexyl bromide or a similar alkylating agent in the presence of an appropriate base. This Williamson ether synthesis reaction establishes the critical ether linkage between the aromatic ring and the bromohexyl chain. The general reaction proceeds as follows:

  • Activation of 4-nitrophenol through deprotonation with a suitable base

  • Nucleophilic substitution reaction with 6-bromohexyl bromide

  • Formation of the ether linkage with elimination of the bromide leaving group

  • Isolation and purification of the target compound

While specific reaction conditions may vary across different synthetic protocols, this general approach represents the standard methodology for preparing the target compound.

Analogous Synthetic Methods

Insight into potential synthetic routes can also be gained by examining the preparation of structurally similar compounds. For instance, the synthesis of related compounds like 4-((6-bromohexyl)oxy)benzaldehyde involves reacting 2,4-dihydroxybenzaldehyde with 1,6-dibromohexane in the presence of anhydrous potassium bicarbonate . This reaction typically proceeds with heating and circulation for approximately 170 hours, followed by filtration, solvent removal via reduced pressure distillation, and purification using silica gel column chromatography with dichloromethane and petroleum ether as eluent mixture . Similar approaches could be adapted for the synthesis of Benzene, 1-[(6-bromohexyl)oxy]-4-nitro-, with appropriate modifications to account for the differences in reactivity between hydroxybenzaldehyde and nitrophenol starting materials.

Chemical Reactivity Profile

Benzene, 1-[(6-bromohexyl)oxy]-4-nitro- exhibits reactivity patterns characteristic of both nitrobenzene derivatives and alkyl halides, making it a versatile building block in organic synthesis.

Nitroaromatic Reactivity

The nitro group on the aromatic ring significantly influences the compound's chemical behavior:

  • It serves as a strong electron-withdrawing group, activating the ring toward nucleophilic aromatic substitution reactions

  • The nitro group can undergo reduction to form an amino group, potentially yielding valuable aniline derivatives

  • It influences the acidity of adjacent protons, particularly in the aromatic ring

These characteristics make the compound valuable in synthesizing more complex structures requiring specific electronic arrangements.

Alkyl Halide Functionality

The terminal bromine atom on the hexyl chain provides another reactive site that can participate in various transformations:

  • Nucleophilic substitution reactions (SN2) with various nucleophiles (amines, alkoxides, thiols)

  • Elimination reactions under appropriate conditions

  • Metal-catalyzed cross-coupling reactions to form carbon-carbon bonds

  • Conversion to Grignard reagents for further synthetic elaboration

The presence of this reactive bromine atom makes the compound particularly valuable as a bifunctional building block in organic synthesis, allowing for sequential or selective functionalization strategies.

Hazard CategoryClassificationPictogram
Skin IrritationCategory 2Warning
Eye IrritationCategory 2AWarning
Specific Target Organ Toxicity - Single ExposureCategory 3 (Respiratory System)Warning

These classifications indicate that the compound can cause skin and eye irritation upon contact and may cause respiratory irritation when inhaled .

Comparative Analysis with Structurally Related Compounds

Comparing Benzene, 1-[(6-bromohexyl)oxy]-4-nitro- with structurally related compounds provides valuable insights into structure-activity relationships and potential applications.

Structural Analogs Comparison

The following table presents a comparative analysis of Benzene, 1-[(6-bromohexyl)oxy]-4-nitro- with structurally similar compounds:

CompoundMolecular FormulaKey Structural DifferencePotential Impact on Properties
Benzene, 1-[(6-bromohexyl)oxy]-4-chloro-C12H16BrClOContains chlorine instead of nitro groupLess electron-withdrawing effect, different biological activity profile, altered solubility characteristics
4-[(6-Bromohexyl)oxy]benzonitrileC13H16BrNOContains nitrile (-CN) instead of nitro groupDifferent electronic properties, potential for different coordination chemistry, altered hydrogen bonding capabilities
Benzene, 1-(hexoxy)-4-nitroC12H17NO3Lacks bromine on terminal carbonReduced reactivity for further functionalization, different lipophilicity profile

This comparative analysis highlights how subtle structural modifications can significantly influence the physical properties, chemical reactivity, and potential applications of these compounds .

Industrial and Research Applications

Benzene, 1-[(6-bromohexyl)oxy]-4-nitro- finds applications across various research and industrial domains, primarily due to its bifunctional nature and potential for further derivatization.

Research Applications

In research settings, this compound serves several valuable purposes:

  • As a synthetic intermediate in the preparation of more complex structures

  • As a building block for the synthesis of pharmaceutical candidates

  • In studies investigating structure-activity relationships of nitroaromatic compounds

  • As a precursor for materials with specialized optical or electronic properties

The compound's dual functionality (nitro group and terminal bromine) makes it particularly useful in multi-step synthetic sequences requiring orthogonal reactivity.

SupplierLocationProduct Identification
ATK Chemical Company LimitedChinaListed in product catalog
Nanjing Bic Biotechnology Co., Ltd.ChinaListed in product catalog
Matrix ScientificUnited StatesListed in product catalog
AK Scientific, Inc.United StatesCatalog #4840CU
Wuhan Kaymke Chemical Co., Ltd.ChinaListed in product catalog

This widespread availability from reputable suppliers ensures researchers can access high-quality material for their investigative needs .

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